Difluorocarboxyfluorescein NHS Ester, 6-isomer chemical properties
Difluorocarboxyfluorescein NHS Ester, 6-isomer chemical properties
An In-depth Technical Guide to 6-Carboxy-2',7'-difluorofluorescein Succinimidyl Ester
This guide provides a comprehensive technical overview of 6-Carboxy-2',7'-difluorofluorescein N-hydroxysuccinimidyl Ester (NHS Ester), a high-performance fluorescent probe for amine modification. We will delve into its core chemical properties, reaction mechanisms, and field-proven protocols, offering insights grounded in established scientific principles to empower researchers in their experimental designs.
Foundational Overview: Beyond Conventional Fluoresceins
6-Carboxy-2',7'-difluorofluorescein NHS Ester, also widely known by its trademarked name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a premier amine-reactive fluorescent dye. It represents a significant advancement over its parent compound, fluorescein, by addressing two of its primary limitations: photostability and pH sensitivity.[1] The introduction of fluorine atoms to the xanthene ring lowers the pKa of the fluorophore to approximately 4.7, compared to ~6.4 for fluorescein.[1] This crucial modification renders its fluorescence essentially insensitive to pH fluctuations within the typical physiological range, ensuring more reliable and reproducible quantification in biological assays.[1][2]
Furthermore, this product is supplied as a single, purified 6-isomer. This isomeric purity is a critical attribute for researchers performing high-resolution analytical techniques like HPLC. Conjugates prepared with a single isomer yield sharper, more defined peaks, simplifying purification and analysis compared to the broad signals often seen with mixed isomer preparations.[1]
Core Chemical and Photophysical Properties
The utility of a fluorophore is defined by its specific chemical and physical characteristics. The properties of 6-Carboxy-2',7'-difluorofluorescein NHS Ester are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₃F₂NO₉ | [3] |
| Molecular Weight | 501.37 g/mol | Derived from Formula |
| Excitation Maximum (λex) | ~494 nm | [3] |
| Emission Maximum (λem) | ~520 nm | [3] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.9 | [3] |
| pKa | ~4.7 | [1] |
| Solubility | Soluble in anhydrous DMSO, DMF | [3] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1][4] |
| Target Moiety | Primary amines (-NH₂) | [4][5] |
The Chemistry of Conjugation: Mechanism of Action
The core of this molecule's utility lies in the N-hydroxysuccinimidyl (NHS) ester functional group. NHS esters are highly efficient reagents for covalently labeling primary amines, such as the ε-amino group of lysine residues on proteins or amine-modified oligonucleotides.[4][5]
The reaction proceeds via a nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.
This conjugation reaction is highly dependent on pH.[5][6] The primary amine must be in its deprotonated, nucleophilic state to be reactive. Therefore, the reaction is typically carried out in a buffer with a slightly alkaline pH, optimally between 8.0 and 8.5.[4][5] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive.[5] Conversely, at significantly higher pH, the competing reaction of NHS ester hydrolysis accelerates, reducing the overall labeling efficiency.[5][7]
Field-Proven Experimental Protocol: Antibody Labeling
This protocol provides a robust, validated methodology for the fluorescent labeling of an IgG antibody. The principles outlined are broadly applicable to other proteins, though optimization may be required based on the specific biomolecule.
Essential Reagents and Materials
-
Antibody (or protein) of interest, free of amine-containing stabilizers like BSA or Tris.
-
6-Carboxy-2',7'-difluorofluorescein NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification Column: Gel filtration column (e.g., Sephadex G-25).
-
Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
Step-by-Step Labeling Procedure
-
Prepare Antibody Solution : Dissolve the antibody in the Labeling Buffer to a final concentration of 2-5 mg/mL.[8] If the antibody is in a buffer containing amines (like Tris), it must first be dialyzed against PBS and then the labeling buffer.[9]
-
Prepare Dye Stock Solution : Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8] For example, for 1 mg of dye (MW ~501.37), add ~200 µL of solvent. Vortex briefly to ensure complete dissolution. This stock solution, if prepared with high-quality anhydrous solvent, can be stored in aliquots at -20°C for 1-2 months, protected from light and moisture.[5][6]
-
Initiate Labeling Reaction : The optimal molar ratio of dye to protein must be determined empirically. A starting point is often a 8- to 15-fold molar excess of the dye.[6][8] Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[6][9]
-
Purification of the Conjugate : Separate the fluorescently labeled antibody from the unreacted free dye using a gel filtration column pre-equilibrated with Elution Buffer.[4][9] Load the reaction mixture onto the column. The first colored band to elute will be the high-molecular-weight antibody conjugate; the second, slower-moving band contains the hydrolyzed, unconjugated dye.[9] Collect the fractions containing the first colored band.
-
Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~494 nm (for the dye). The specific calculation requires the molar extinction coefficients of both the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm.
Critical Handling and Storage Procedures
The stability and reactivity of Difluorocarboxyfluorescein NHS Ester are paramount for successful conjugation. The NHS ester moiety is highly susceptible to hydrolysis when exposed to moisture.[7][10]
-
Lyophilized Powder : The solid form of the dye is relatively stable and should be stored at -20°C to -80°C, protected from light and moisture in a desiccated environment.[4][7] Before opening a vial, it is crucial to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the product.[7]
-
Solutions in Organic Solvents : For short-term storage, solutions in high-quality, anhydrous DMSO or DMF can be kept at -20°C or -80°C.[11] It is best practice to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles and the introduction of moisture.[4][11] Aqueous solutions of the NHS ester are not stable and should be used immediately.[6]
Applications in Research and Development
The high fluorescence quantum yield and photostability of this dye make it an excellent choice for a wide range of applications, including:
-
Immunofluorescence and Immunohistochemistry : Creating brightly fluorescent secondary antibodies for high-resolution imaging.
-
Flow Cytometry : Labeling antibodies and other proteins for cellular analysis.
-
Protein and Nucleic Acid Labeling : Covalently attaching a fluorescent tag for detection in various assays.
-
Drug Delivery Research : The dye can be conjugated to nanoparticles, liposomes, or drug molecules to track their biodistribution and cellular uptake.[12]
Conclusion
6-Carboxy-2',7'-difluorofluorescein NHS Ester is a superior fluorescent reagent for the covalent labeling of biomolecules. Its enhanced photostability, pH-insensitivity in the physiological range, and the availability of a pure 6-isomer provide researchers with a reliable tool for generating high-quality fluorescent conjugates. Adherence to the principles of amine-reactive chemistry and proper handling protocols, as detailed in this guide, will ensure reproducible and robust results, advancing research across numerous disciplines.
References
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]
-
ResearchGate. (2015, April 14). Can anyone help with storage of alexa fluor NHS ester dye?. Retrieved from [Link]
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RSC Publishing. (2015, June 22). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]
-
MDPI. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Retrieved from [Link]
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- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. setabiomedicals.com [setabiomedicals.com]
- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
